Baseline Physicochemical Profile for Synthetic Planning and ADME Prediction
While specific biological activity data for (1-Methylpiperidin-4-yl)thiourea is not available in the public domain, its distinct physicochemical signature relative to other piperidinyl-thiourea building blocks provides a quantifiable basis for its selection in synthetic planning and ADME prediction. Its calculated LogP of -0.223 is notably lower than other common analogs, such as 3-Amino-1-(1-benzylpiperidin-4-yl)thiourea (calculated LogP ~1.5-2.5), indicating significantly higher hydrophilicity .
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.223 |
| Comparator Or Baseline | 3-Amino-1-(1-benzylpiperidin-4-yl)thiourea (estimated LogP ~1.5-2.5) |
| Quantified Difference | LogP lower by at least 1.7 units |
| Conditions | In silico prediction (computational model) |
Why This Matters
This difference in lipophilicity directly impacts solubility and predicted membrane permeability, making (1-Methylpiperidin-4-yl)thiourea a superior choice for projects requiring a more hydrophilic starting point or where lower LogP is desired to improve aqueous solubility and potentially reduce off-target binding.
